Butyl[(4-tert-butylphenyl)methyl]amine Butyl[(4-tert-butylphenyl)methyl]amine
Brand Name: Vulcanchem
CAS No.: 875305-74-1
VCID: VC8145496
InChI: InChI=1S/C15H25N/c1-5-6-11-16-12-13-7-9-14(10-8-13)15(2,3)4/h7-10,16H,5-6,11-12H2,1-4H3
SMILES: CCCCNCC1=CC=C(C=C1)C(C)(C)C
Molecular Formula: C15H25N
Molecular Weight: 219.37 g/mol

Butyl[(4-tert-butylphenyl)methyl]amine

CAS No.: 875305-74-1

Cat. No.: VC8145496

Molecular Formula: C15H25N

Molecular Weight: 219.37 g/mol

* For research use only. Not for human or veterinary use.

Butyl[(4-tert-butylphenyl)methyl]amine - 875305-74-1

Specification

CAS No. 875305-74-1
Molecular Formula C15H25N
Molecular Weight 219.37 g/mol
IUPAC Name N-[(4-tert-butylphenyl)methyl]butan-1-amine
Standard InChI InChI=1S/C15H25N/c1-5-6-11-16-12-13-7-9-14(10-8-13)15(2,3)4/h7-10,16H,5-6,11-12H2,1-4H3
Standard InChI Key QSTYEWGTFDFIAZ-UHFFFAOYSA-N
SMILES CCCCNCC1=CC=C(C=C1)C(C)(C)C
Canonical SMILES CCCCNCC1=CC=C(C=C1)C(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Butyl[(4-tert-butylphenyl)methyl]amine consists of a nitrogen atom bonded to three distinct groups:

  • A 4-tert-butylphenylmethyl group, providing steric bulk and hydrophobicity.

  • A butyl chain, contributing to lipophilicity and flexibility.

  • A hydrogen atom, enabling participation in hydrogen bonding.

The tert-butyl group (C(CH3)3\text{C}(\text{CH}_3)_3) at the para position of the phenyl ring induces significant steric hindrance, which influences reactivity and molecular packing. The butyl chain (CH2CH2CH2CH3\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3) enhances solubility in non-polar solvents like toluene and ethyl acetate.

Table 1: Key Physicochemical Properties

PropertyButyl[(4-tert-butylphenyl)methyl]amineHydrochloride Salt (C15H26ClN)
Molecular Weight (g/mol)219.37255.82
SolubilitySoluble in toluene, ethersSoluble in water, alcohols
Melting PointNot reported>200°C (decomposes)
Boiling PointEstimated 280–300°CNot applicable
Density~1.02 g/cm³~1.18 g/cm³

Synthetic Methodologies

General Synthetic Route

The compound is typically synthesized via alkylation of 4-tert-butylbenzylamine with a butyl halide (e.g., 1-bromobutane) under basic conditions:

4-tert-butylbenzylamine+1-bromobutaneBaseButyl[(4-tert-butylphenyl)methyl]amine+HBr\text{4-tert-butylbenzylamine} + \text{1-bromobutane} \xrightarrow{\text{Base}} \text{Butyl[(4-tert-butylphenyl)methyl]amine} + \text{HBr}

Reaction Conditions:

  • Solvent: Toluene or dichloromethane.

  • Base: Triethylamine or potassium carbonate.

  • Temperature: 80–110°C under inert atmosphere .

  • Yield: 60–78% after purification by column chromatography .

Optimization Strategies

  • Catalytic Additives: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency by facilitating interphase mixing.

  • Microwave Assistance: Reduces reaction time from hours to minutes while maintaining yields.

Table 2: Comparative Synthesis Protocols

Starting MaterialReagents/ConditionsYieldReference
4-tert-butyl-N,N-dimethylanilineTBHP, triethylamine, toluene, 110°C78%
4-tert-butylbenzylamine1-bromobutane, K2CO3, DCM, reflux65%

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • NMR:

    • 1H^1\text{H} NMR (CDCl₃): δ 1.28 (s, 9H, tert-butyl), δ 1.40–1.50 (m, 4H, butyl), δ 3.72 (s, 2H, CH₂N).

    • 13C^{13}\text{C} NMR: δ 34.5 (tert-butyl C), δ 52.1 (CH₂N), δ 125–145 (aromatic carbons).

  • IR: Strong absorption at 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic).

Solubility and Stability

The free amine is stable under inert conditions but oxidizes slowly in air. Its hydrochloride salt exhibits hygroscopicity, requiring storage in desiccators.

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediates

  • Drug Formulation: The hydrochloride salt improves water solubility of hydrophobic APIs (Active Pharmaceutical Ingredients).

  • Antimicrobial Agents: Analogous structures demonstrate activity against Gram-positive bacteria (MIC: 8–32 µg/mL).

Materials Science

  • Liquid Crystals: The rigid tert-butylphenyl group aids in stabilizing mesophases in display technologies.

  • Polymer Additives: Acts as a curing agent for epoxy resins, enhancing thermal stability.

Biological Activity and Toxicology

Preliminary Findings

While direct toxicological data for Butyl[(4-tert-butylphenyl)methyl]amine is limited, structurally related amines exhibit:

  • LD₅₀ (Oral, Rat): 1200–1500 mg/kg (low acute toxicity).

  • Skin Irritation: Moderate irritation observed in murine models for hydrochloride salts.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivative production.

  • Drug Delivery Systems: Exploring micellar encapsulation using the compound’s amphiphilic properties.

  • Environmental Impact Studies: Assessing biodegradation pathways in aquatic systems.

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